4,8,12-Trimethyltridecanoyl-CoA
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Overview
Description
4,8,12-trimethyltridecanoyl-CoA is a multi-methyl-branched fatty acyl-CoA that is the S-(4,8,12-trimethyltridecanoyl) derivative of coenzyme A. It is a multi-methyl-branched fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a 4,8,12-trimethyltridecanoyl-CoA(4-).
Scientific Research Applications
Metabolic Engineering and Microbial Cell Factories
4,8,12-Trimethyltridecanoyl-CoA plays a significant role in microbial metabolism, particularly in engineered microbial cell factories like Saccharomyces cerevisiae and Escherichia coli. These microbes are being used for sustainable production of chemicals, with acetyl-CoA, a molecule involved in many cellular processes and a precursor for biotechnologically relevant molecules, being a key focus. Research has shown interest in manipulating acetyl-CoA pools to enhance production yields in these microbial systems (Krivoruchko et al., 2015).
Production of Coenzyme A Analogues
Coenzyme A (CoA) analogues, like 4,8,12-Trimethyltridecanoyl-CoA, are widely used in chemical biology. They are employed as inhibitors and probes for CoA-dependent enzymes and in labeling carrier proteins. The biosynthetic enzymes for CoA analogues have significantly simplified their preparation, leading to their increased use in various applications (Strauss et al., 2010).
Role in Fatty Acid Metabolism
Studies have shown that 4,8,12-Trimethyltridecanoyl-CoA is involved in the metabolism of certain fatty acids. It's identified as an intermediate in the α oxidation of phytanic acid in rat liver mitochondria, which is crucial for understanding fatty acid metabolism and its disorders (Tsai et al., 1969).
Identification in Animal Fats
Research has identified 4,8,12-Trimethyltridecanoyl-CoA in sheep perinephric fat, suggesting its origin in dietary phytol and indicating its role in the metabolism of certain dietary components. This finding has implications for understanding the metabolism of specific fats in animals (Hansen, 1968).
properties
Molecular Formula |
C37H66N7O17P3S |
---|---|
Molecular Weight |
1005.9 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4,8,12-trimethyltridecanethioate |
InChI |
InChI=1S/C37H66N7O17P3S/c1-23(2)9-7-10-24(3)11-8-12-25(4)13-14-28(46)65-18-17-39-27(45)15-16-40-35(49)32(48)37(5,6)20-58-64(55,56)61-63(53,54)57-19-26-31(60-62(50,51)52)30(47)36(59-26)44-22-43-29-33(38)41-21-42-34(29)44/h21-26,30-32,36,47-48H,7-20H2,1-6H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t24?,25?,26-,30-,31-,32+,36-/m1/s1 |
InChI Key |
ZYUOZFCHODHLHG-LEJRVOBCSA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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